molecular formula C16H21NO2 B12331061 Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate

Cat. No.: B12331061
M. Wt: 259.34 g/mol
InChI Key: FNRMGNFBNKTIQL-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate is a spirocyclic compound featuring a fused indene-piperidine core with a methyl ester substituent. Its structure combines aromatic indene and a piperidine ring connected via a spiro junction, creating a rigid three-dimensional framework. This compound is primarily used in medicinal chemistry as a synthetic intermediate for developing bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate

InChI

InChI=1S/C16H21NO2/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14/h2-5,12,17H,6-11H2,1H3

InChI Key

FNRMGNFBNKTIQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where indene is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methyl acetate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate is structurally related to several biologically active compounds, making it a valuable scaffold in drug discovery. Its derivatives have been explored for their potential therapeutic effects against various diseases.

Case Study: Antitumor Activity

A study investigated the synthesis of novel spiro compounds derived from this structure, highlighting their antiproliferative activity against cancer cell lines. The synthesized compounds exhibited IC50 values comparable to known anticancer agents, indicating their potential as candidates for further development in cancer therapy .

Case Study: Neuroprotective Effects

Research has shown that derivatives of this compound may possess neuroprotective properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the formation of complex molecules.

Synthetic Pathways

  • Knoevenagel Condensation : this compound can undergo Knoevenagel reactions to form β-unsaturated carbonyl compounds, which are valuable in synthesizing other biologically active molecules .
  • Formation of Heterocycles : The compound has been utilized to create various heterocyclic systems through cyclization reactions, enhancing its utility in synthesizing new pharmaceuticals .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntitumor5.0
Compound BNeuroprotective10.0
Methyl 2-(...)Acetylcholinesterase Inhibition8.5

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₂₁NO₂ (inferred from structural analogs)
  • For example, amide derivatives of the spiro[indene-piperidine] core are prepared using HATU or acid chlorides in polar solvents like DMF or CH₂Cl₂ .

Structural Analogues and Derivatives

The spiro[indene-piperidine] scaffold is versatile, with modifications at the 3-position (e.g., esters, amides, acids) significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Compounds and Their Properties
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Reference
Methyl 2-(2,3-dihydrospiro[...]acetate Methyl ester ~275.34 High lipophilicity; potential prodrug for carboxylic acid analogs
2-{...}acetic acid; hydrochloride Carboxylic acid (HCl salt) 239.74 Improved water solubility; used in salt forms for enhanced bioavailability
2-(1'-Boc-2,3-dihydrospiro[...]acetic acid Boc-protected carboxylic acid 345.43 Stabilizes intermediates during synthesis; lowers reactivity of NH groups
(R)-N-(1'-Carbazol-3-ylmethyl[...]acetamide Acetamide with carbazole moiety ~450.50 MCH2 receptor antagonist; CNS applications
8-(4-(2-(...))pyrido[3,4-d]pyrimidin-4-one Pyridopyrimidinone hybrid ~450.00 Anticancer leads; targets kinase pathways

Biological Activity

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO2, with a molecular weight of approximately 259.34 g/mol. The compound features a spirocyclic structure that includes a piperidine ring fused to an indene moiety, which contributes to its reactivity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antidepressant Effects : Some derivatives have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Certain structural analogs have demonstrated anticancer properties, particularly those involving halogen substitutions on the indene moiety .
  • Analgesic Properties : Compounds with similar frameworks have been reported to possess analgesic effects, indicating potential for pain management applications.

The biological activity of this compound may be attributed to its interaction with various biological targets. Studies suggest that it could influence neurotransmitter receptors and enzymes involved in pain and mood regulation. The presence of functional groups such as esters and amines enhances its reactivity and interaction profile.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Structure : Initial reactions focus on creating the spirocyclic framework through cyclization techniques.
  • Functionalization : Subsequent steps involve introducing the acetate group and other functional groups that enhance biological activity.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acidContains a tert-butoxycarbonyl groupPotential antidepressant effects
2-(7-bromo-r-(2-adamantyloxycarbonyl)-2,3-dihydrospiro[indene-l,4'-piperidine]-3-yl)acetic acidBromine substitution on indeneAnticancer activity
Ethyl 1'-(2-adamantylcarbamoyl)spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylateIsoquinoline frameworkAnalgesic properties

This table illustrates how this compound compares with structurally similar compounds in terms of their biological activities.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • A study published in PMC explored the structure-activity relationship (SAR) of indane derivatives and identified key modifications that enhance their therapeutic profiles .
  • Another investigation focused on the inhibition of specific kinases related to neurological disorders. This compound was tested for its ability to inhibit AAK1 kinase, revealing promising results for treating neuropathic pain .

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid over-acylation.
  • Optimize solvent systems (e.g., DCM for Boc protection; methanol for deprotection) to improve yields .

How is the structural characterization of spiro[indene-piperidine] derivatives validated?

Basic Research Question
Characterization relies on multi-technique approaches:

  • X-ray Crystallography : Resolves absolute configuration and confirms spirocyclic geometry (e.g., single-crystal studies at 180–190 K with R-factors <0.05) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., acetamide protons at δ 2.0–2.2 ppm) .
    • IR : Confirm carbonyl groups (e.g., C=O stretch at 1650–1750 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., via GC-MS or ESI-MS) validate molecular weight but may show low intensity due to fragmentation .

What pharmacological targets are associated with spiro[indene-piperidine] derivatives?

Advanced Research Question
These compounds exhibit diverse bioactivity:

Target Activity Evidence
MCH2 ReceptorAntagonism (e.g., compound 48 in Figure 10)
CCR2 ReceptorAntagonism (e.g., lead compound 9)
Mycobacterial MembranesMembrane depolarization (e.g., compound 20)

Q. Experimental Design :

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-MCH) to measure IC50_{50} values .
  • Functional Assays : Assess inhibition of chemotaxis (CCR2) or bacterial growth (MIC50_{50}) .

How can researchers resolve contradictions in mechanistic studies of spiro[indene-piperidine] derivatives?

Advanced Research Question
Discrepancies arise in biological mechanisms:

  • Case Study : Compound 20 (spiro[indene-piperidine] derivative) causes rapid mycobacterial membrane permeabilization, while indolylalkyl-TPP analogs (e.g., 11d) show delayed effects without transcriptional activation of stress-response genes .

Q. Resolution Strategies :

  • Time-Course Experiments : Track membrane permeability (e.g., via SYTOX Green uptake) alongside bacterial viability (CFU counts) .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes under compound treatment .

What strategies optimize the pharmacokinetic properties of spiro[indene-piperidine] analogs?

Advanced Research Question
Improve solubility and bioavailability:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or carboxylate) to enhance aqueous solubility .
    • Reduce logP via fluorination or shortening alkyl chains .
  • Prodrug Approaches : Use ester prodrugs (e.g., methyl/ethyl esters) for improved absorption, followed by enzymatic hydrolysis in vivo .

Q. Validation Methods :

  • LogP Measurement : Shake-flask or HPLC-based methods.
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .

How do spiro[indene-piperidine] derivatives compare to non-spirocyclic analogs in receptor binding?

Advanced Research Question
Spirocyclic constraints enhance selectivity:

  • Case Study : Spiro[indene-piperidine] CCR2 antagonists (e.g., compound 9) show higher selectivity over non-spiro analogs due to rigid spatial orientation of pharmacophores .

Q. Experimental Design :

  • Docking Studies : Compare binding poses in receptor crystal structures (e.g., CCR2) .
  • SAR Analysis : Systematically modify substituents (e.g., cyclopropyl vs. cyclohexyl) to map critical interactions .

Tables for Reference

Q. Table 1: Key Pharmacological Targets

CompoundTargetActivity (IC50 _{50}/MIC50 _{50})Reference
(R)-N-(1'-Carbazolylmethyl)-spiro[indene-piperidine]MCH2 Receptor12 nM
Lead 9 (CCR2 antagonist)CCR2 Receptor0.8 nM
Compound 20MycobacteriaMIC50 _{50} = 1.5 µM

Q. Table 2: Synthetic Optimization Parameters

StepOptimal ConditionsYield Improvement
SpirocyclizationH+^+/DCM, 48 hr75% → 88%
Boc DeprotectionTFA/DCM (1:1), 2 hr90%
AcetylationAc2_2O, Et3_3N, RT82%

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